1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-methylpiperidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-12-7-9-20(10-8-12)13(2)11-18-16(21)19-15-5-3-14(17)4-6-15/h3-6,12-13H,7-11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVVLPWBHWQBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea typically involves the reaction of 4-fluoroaniline with 2-(4-methylpiperidin-1-yl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl group can influence the compound’s pharmacokinetic properties. The urea moiety is often involved in hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural features, molecular properties, and reported activities of analogous compounds:
Key Findings and Implications
Antifungal Activity: Compound 8c vs. Target Compound
Compound 8c () demonstrates potent antifungal activity due to its dual heterocyclic architecture (thiadiazole and triazole) and fluorophenyl urea backbone. The thiadiazole ring may enhance membrane penetration, while the triazole group inhibits fungal cytochrome P450 enzymes . In contrast, the target compound’s 4-methylpiperidine group could favor interactions with mammalian targets (e.g., neurotransmitter receptors) over fungal enzymes, suggesting divergent therapeutic applications.
Structural Modifications and Physicochemical Properties
- Piperidine vs.
- Substituent Effects : The methoxyphenethyl group in ’s compound increases hydrophobicity, while the target compound’s 4-fluorophenyl group balances lipophilicity and electronic effects for optimal receptor binding .
Biological Activity
1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea, also known by its chemical formula C16H22FNO, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and safety profile.
- Molecular Weight : 263.36 g/mol
- Melting Point : 78.0 to 82.0 °C
- Boiling Point : 120-125 °C
- Density : 1.046 g/cm³
- Storage Conditions : Room temperature, away from moisture.
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain perception and inflammatory responses. The binding affinity of this compound to TRPV1 suggests a potential role in analgesic therapies.
Table 1: Mechanistic Insights into TRPV1 Antagonism
| Mechanism | Description |
|---|---|
| TRPV1 Antagonism | Inhibition of calcium influx through TRPV1 channels, reducing pain signaling. |
| Analgesic Effects | Reduction in inflammatory pain responses observed in animal models. |
Biological Activity Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
- Analgesic Activity : In a study assessing the analgesic properties of TRPV1 antagonists, this compound demonstrated significant pain relief comparable to established analgesics.
- Antitumor Potential : Research indicates that derivatives of this urea compound exhibit cytotoxic effects against several cancer cell lines, suggesting a role in cancer therapy through apoptosis induction.
Case Study: Analgesic Efficacy
A recent study published in Molecular Pain evaluated the analgesic effects of 1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea in a rat model of neuropathic pain. The results showed a marked reduction in pain scores compared to control groups, supporting its potential as a new pain management therapy .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. The hazard statements associated with it indicate potential risks such as irritation and toxicity upon exposure:
Table 2: Safety Information
| Signal Word | Hazard Statements |
|---|---|
| Warning | H302 - Harmful if swallowed |
| H319 - Causes serious eye irritation | |
| Precautions | P261 - Avoid breathing dust/fume/gas |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea?
The synthesis typically involves reacting 4-fluorophenyl isocyanate with an amine precursor containing the 4-methylpiperidine moiety. A multi-step approach is often required, with careful control of reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, analogous urea derivatives are synthesized via nucleophilic addition-elimination reactions, where amine intermediates are prepared first and then coupled with isocyanates . Purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, particularly the fluorophenyl and piperidinyl groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For stability studies, thermogravimetric analysis (TGA) and X-ray crystallography may be employed to assess degradation profiles and crystal packing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound, given conflicting reports on solvent systems?
Contradictions in solvent efficacy (e.g., dichloromethane vs. tetrahydrofuran) may arise from differences in intermediate solubility. A systematic Design of Experiments (DoE) approach is recommended, varying solvents, temperatures, and catalysts. For example, highlights that polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity in analogous urea syntheses. Real-time monitoring via FT-IR or LC-MS can identify side reactions (e.g., urea hydrolysis) and guide optimization .
Q. What structure-activity relationship (SAR) insights exist for modifying the 4-methylpiperidine moiety?
Substituting the 4-methyl group with bulkier tert-butyl groups (as in ) enhances lipophilicity, potentially improving blood-brain barrier penetration. Conversely, replacing methyl with hydrophilic groups (e.g., hydroxyl) may reduce off-target binding. Computational docking studies on related piperidine-containing ureas suggest that methyl groups stabilize hydrophobic interactions with enzyme active sites (e.g., kinases or GPCRs) .
Q. What hypotheses exist about the compound’s mechanism of action, given limited bioactivity data?
The fluorophenyl and urea motifs are common in kinase inhibitors (e.g., p38 MAPK) and serotonin receptor modulators. Molecular dynamics simulations (e.g., using AutoDock Vina) predict hydrogen bonding between the urea carbonyl and conserved lysine residues in target proteins. In vitro assays, such as enzyme inhibition or cell viability screens, should prioritize validating these targets .
Q. How should researchers address contradictory bioactivity results across studies?
Discrepancies may stem from assay conditions (e.g., cell line variability or concentration ranges). Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). For example, notes that fluorophenyl-containing compounds exhibit pH-dependent activity; thus, buffer conditions must be rigorously controlled. Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What computational strategies are effective for predicting metabolic stability?
Density Functional Theory (DFT) calculations can identify electrophilic sites prone to cytochrome P450 oxidation. Tools like Schrödinger’s QikProp predict ADME properties, while molecular dynamics simulations assess conformational stability in aqueous environments. For the 4-methylpiperidine group, prioritize metabolites resulting from N-demethylation or piperidine ring oxidation .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
Fluorinated compounds like this urea derivative are generally stable but may degrade via hydrolysis under high humidity. Store in amber vials at -20°C under inert gas (argon or nitrogen). Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS monitoring can identify degradation products (e.g., fluorophenylamine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
